(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine
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Description
“(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine” is a chemical compound with the molecular formula C17H22N2O and a molecular weight of 270.37 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H22N2O . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is attached to a but-3-enyl chain, which in turn is connected to a phenyl ring through an amino group. The phenyl ring is further substituted with a dimethylamine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the retrieved data . Typically, these would include properties such as melting point, boiling point, density, solubility, and stability under various conditions.Safety and Hazards
The safety data sheet for this compound indicates that it should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be worn. In case of accidental release, measures should be taken to prevent the chemical from entering drains .
Properties
IUPAC Name |
4-[1-(furan-2-ylmethylamino)but-3-enyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-6-17(18-13-16-7-5-12-20-16)14-8-10-15(11-9-14)19(2)3/h4-5,7-12,17-18H,1,6,13H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLIGGWMYMSVHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389922, DTXSID501174312 |
Source
|
Record name | BAS 04444742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-[4-(Dimethylamino)phenyl]-3-buten-1-yl]-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-00-0, 435342-01-1 |
Source
|
Record name | N-[1-[4-(Dimethylamino)phenyl]-3-buten-1-yl]-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435342-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAS 04444742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-[4-(Dimethylamino)phenyl]-3-buten-1-yl]-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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